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Compound of Interest

Compound Name: 3-Allyl-2-hydroxybenzaldehyde

Cat. No.: B013475

An In-depth Technical Guide to 3-Allyl-2-hydroxybenzaldehyde

Introduction and Core Characteristics

3-Allyl-2-hydroxybenzaldehyde (CAS No. 24019-66-7) is a substituted aromatic aldehyde
belonging to the salicylaldehyde family.[1] Its structure is distinguished by a benzaldehyde core
with a hydroxyl group at the C2 position and an allyl group (-CH2CH=CH:) at the C3 position.
This unique arrangement of functional groups—a phenolic hydroxyl, a reactive aldehyde, and a
versatile allyl chain—makes it a valuable intermediate in organic synthesis and a molecule of
interest in medicinal chemistry.[1][2] The proximate hydroxyl and aldehyde groups can engage
in intramolecular hydrogen bonding and act as a bidentate ligand for metal chelation,
influencing its reactivity and physicochemical properties. Its biological activities, including
selective enzyme inhibition and potential antitumor effects, are subjects of ongoing research.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-Allyl-2-hydroxybenzaldehyde are summarized below. These
data are critical for its identification, purification, and application in experimental settings.

Table 1: Core Chemical and Physical Properties
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Property Value Source

2-hydroxy-3-prop-2-
IUPAC Name [1][3]
enylbenzaldehyde

CAS Number 24019-66-7 [1][2]13]
Molecular Formula C10H1002 [3]
Molecular Weight 162.18 g/mol [11[3]
Exact Mass 162.068079557 Da [3]
Data not consistently available;
Appearance ] ] ]
typically a solid or oil
Topological Polar Surface Area  37.3 A2 [3]
INLWEXRRMUMHKB-
InChl Key [11[3]
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Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 3-Allyl-2-
hydroxybenzaldehyde. The expected spectral characteristics are derived from its constituent
functional groups.

Table 2: Predicted Spectroscopic Data
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Technique Characteristic Peaks and Signals

~11.0 ppm (s, 1H): Phenolic -OH proton,
deshielded by intramolecular H-bonding with the
aldehyde.[4] ~9.8 ppm (s, 1H): Aldehydic -CHO
proton, highly deshielded.[5][4] ~6.9-7.6 ppm
(m, 3H): Aromatic protons on the benzene ring.
IH NMR
[5] ~5.9 ppm (m, 1H): Internal alkene proton (-
CH=CH?) of the allyl group. ~5.1 ppm (m, 2H):
Terminal alkene protons (=CH:z) of the allyl
group. ~3.4 ppm (d, 2H): Methylene protons (-
CHz2-) of the allyl group.

~3100-3300 (broad): O-H stretching from the
phenolic hydroxyl group, broadened due to
hydrogen bonding.[4] ~2750 & ~2850:
Characteristic C-H stretching of the aldehyde
group.[4] ~1650-1670: Strong C=0 stretching of
the conjugated aldehyde.[4][6] ~1580-1600 &
~1450-1490: C=C stretching vibrations of the

aromatic ring and allyl group.[4]

IR Spectroscopy (cm~1)

Molecular lon (M*): m/z = 162.[3] Key

Mass Spectrometry (GC-MS)
Fragments: m/z = 133 ([M-CHOJ*), 115, 105.[3]

Synthesis Pathways

The synthesis of 3-Allyl-2-hydroxybenzaldehyde is most classically achieved via a two-step
sequence involving a Claisen rearrangement, a powerful and reliable method for forming
carbon-carbon bonds ortho to a phenolic hydroxyl group.[7][8] An alternative, though less
common, approach is the direct Friedel-Crafts allylation of salicylaldehyde.[1][9]

Primary Synthesis Route: Claisen Rearrangement

This pathway leverages the thermal[8][8]-sigmatropic rearrangement of an allyl aryl ether.[10]
[11] The process is initiated by the synthesis of the ether intermediate, followed by controlled
heating to induce the rearrangement.
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o Step 1: Williamson Ether Synthesis of 2-(Allyloxy)benzaldehyde. The phenolic hydroxyl
group of salicylaldehyde is deprotonated by a weak base, typically potassium carbonate, to
form a phenoxide. This nucleophile then displaces a halide from an allyl halide (e.qg., allyl
bromide) via an Sn2 reaction to yield the allyl ether intermediate. The choice of a polar
aprotic solvent like acetone facilitates this reaction.

o Step 2: Thermal[8][8]-Sigmatropic Rearrangement. The synthesized 2-
(allyloxy)benzaldehyde is heated, often without a solvent or in a high-boiling point solvent.
The thermal energy drives a concerted, pericyclic reaction where the allyl group migrates
from the oxygen atom to the ortho-position (C3) of the aromatic ring.[7][10] A subsequent
tautomerization of the dienone intermediate rapidly restores aromaticity to yield the stable 3-
Allyl-2-hydroxybenzaldehyde product.[7]

Step 2:

Allyl Bromide
Claisen Rearrangement
iR o I —— "G_(A")E:g)t(gr)r?ngﬁgfhyde |—&Tautomerization 3-AIIyI-2-hydroxybenzaldehyde)

A
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Step 1:
Williamson Ether Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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